molecular formula C10H7F2NO2 B6243169 methyl 4,7-difluoro-1H-indole-2-carboxylate CAS No. 1156857-12-3

methyl 4,7-difluoro-1H-indole-2-carboxylate

Cat. No.: B6243169
CAS No.: 1156857-12-3
M. Wt: 211.2
InChI Key:
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Description

Methyl 4,7-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of fluorine atoms at the 4 and 7 positions of the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the reaction of 4,7-difluoroindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

    Oxidation: Formation of 4,7-difluoro-1H-indole-2-carboxylic acid.

    Reduction: Formation of 4,7-difluoro-1H-indole-2-methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Methyl 4,7-difluoro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for antiviral properties.

Uniqueness: Methyl 4,7-difluoro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity. The fluorine atoms can also influence the compound’s electronic properties, making it distinct from other indole derivatives.

Properties

CAS No.

1156857-12-3

Molecular Formula

C10H7F2NO2

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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